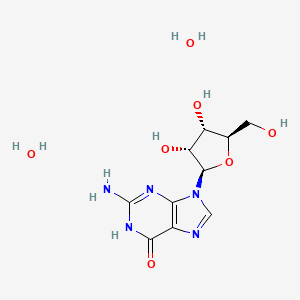
Guanosine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine dihydrate is a purine nucleoside comprising a guanine base attached to a ribose sugar, with two water molecules. It is a key component of ribonucleic acids (RNA) and plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanosine dihydrate can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation. Chemical synthesis involves the reaction of guanine with ribose under specific conditions to form guanosine, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Microbial fermentation is the most commonly used industrial method for producing guanosine. This method involves the use of genetically engineered strains of Escherichia coli to overexpress the purine synthesis pathway, leading to increased guanosine accumulation. The fermentation process is optimized by modifying metabolic pathways and rebalancing redox cofactors .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It actively participates in photoinduced electron transfer and hydrogen abstraction reactions, especially in the presence of quinones like 9,10-anthraquinone and 2-methyl-1,4-naphthoquinone .
Common Reagents and Conditions: Common reagents used in these reactions include radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from these reactions include various phosphorylated forms of guanosine, such as guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Applications De Recherche Scientifique
Guanosine dihydrate has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a substrate for enzymatic reactions and a component of cellular signaling pathways. In medicine, this compound has shown potential neuroprotective effects and is being explored for its therapeutic potential in treating neurodegenerative disorders and cancer .
In industry, this compound is used as a raw material for food additives and pharmaceutical products. Its antioxidant activity, neurotrophic, and neuroprotective effects make it a valuable compound for various applications .
Mécanisme D'action
Guanosine dihydrate exerts its effects through multiple molecular targets and pathways. It interacts with adenosine receptors, particularly A1 and A2A receptors, modulating adenosine transmission. This interaction influences cellular signaling, gene expression, and cell proliferation. Additionally, this compound affects extracellular adenosine levels and the activity of purine-converting enzymes, contributing to its neuroprotective and antiproliferative effects .
Comparaison Avec Des Composés Similaires
- Inosine
- Deoxyguanosine
- Guanine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Guanosine dihydrate’s unique properties and wide range of applications make it a valuable compound in scientific research and industry. Its role in cellular signaling, neuroprotection, and therapeutic potential continues to be a focus of ongoing studies.
Propriétés
Numéro CAS |
6010-14-6 |
|---|---|
Formule moléculaire |
C10H17N5O7 |
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |
InChI |
InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |
Clé InChI |
HNZAKYGFPANILR-LGVAUZIVSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



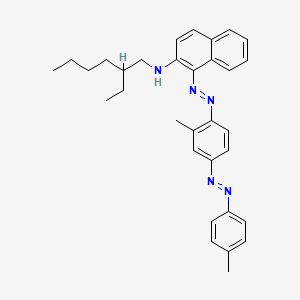
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
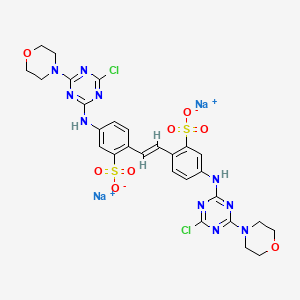

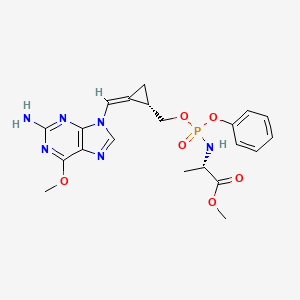

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
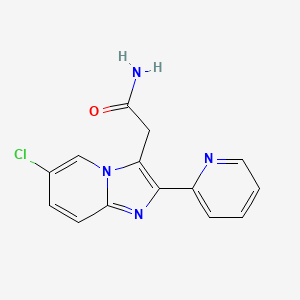
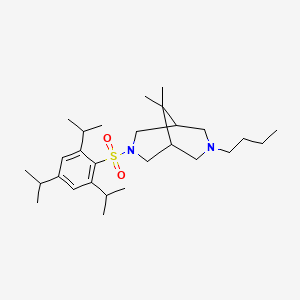
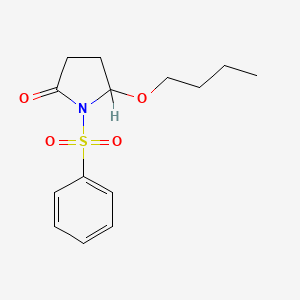
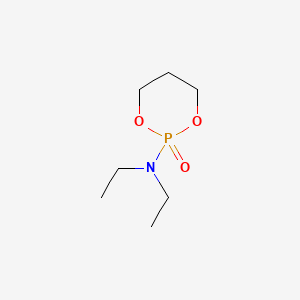
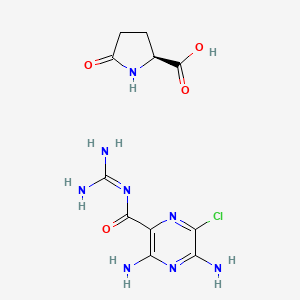
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
